Cas no 1482663-79-5 (2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid)

2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Spiro[3.4]octane-2-carboxylic acid, 2-[(1-methylethyl)thio]-

- 2-(Isopropylthio)spiro[3.4]octane-2-carboxylic acid

- 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid

-

- インチ: 1S/C12H20O2S/c1-9(2)15-12(10(13)14)7-11(8-12)5-3-4-6-11/h9H,3-8H2,1-2H3,(H,13,14)

- InChIKey: GQDZMKYKHJTDOR-UHFFFAOYSA-N

- ほほえんだ: C1C2(CCCC2)CC1(SC(C)C)C(O)=O

2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359048-1g |

2-(Isopropylthio)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 1g |

¥33912 | 2023-04-15 | |

| Enamine | EN300-1122394-5g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1122394-0.5g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1122394-5.0g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1122394-2.5g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1122394-0.25g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359048-500mg |

2-(Isopropylthio)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 500mg |

¥32583 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359048-100mg |

2-(Isopropylthio)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 100mg |

¥25880 | 2023-04-15 | |

| Enamine | EN300-1122394-0.05g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1122394-0.1g |

2-(propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid |

1482663-79-5 | 95% | 0.1g |

$867.0 | 2023-10-26 |

2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acidに関する追加情報

Introduction to 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid (CAS No. 1482663-79-5)

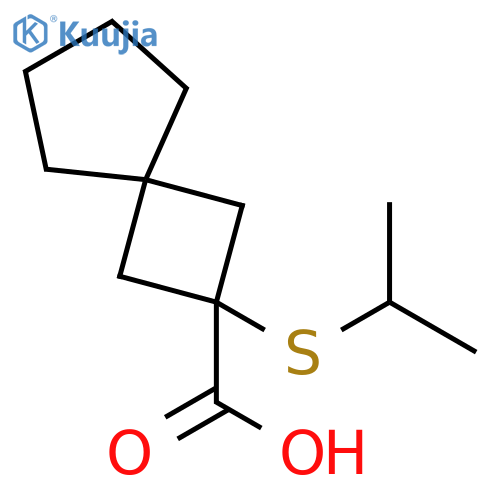

2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid, identified by the CAS number 1482663-79-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic sulfide derivative exhibits a unique structural framework, combining a spirocyclic core with a sulfanyl group and a carboxylic acid moiety, which collectively contribute to its distinct chemical properties and potential biological activities.

The molecular structure of 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid features a spiro connection between a cyclopentane ring and a cyclohexane ring, with the propan-2-ylsulfanyl substituent attached to the cyclopentane ring and the carboxylic acid group positioned on the cyclohexane ring. This arrangement imparts both rigidity and flexibility to the molecule, making it an intriguing candidate for further exploration in drug design and development.

In recent years, spirocyclic compounds have been extensively studied due to their potential as bioactive molecules. The spirocyclic core in 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid enhances its binding affinity to biological targets, while the sulfanyl group introduces hydrophilic properties that can modulate solubility and pharmacokinetic behavior. The presence of the carboxylic acid functionality further expands its chemical versatility, allowing for derivatization into esters, amides, or salts, which can be tailored to optimize therapeutic efficacy.

One of the most compelling aspects of 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid is its potential role in modulating enzyme activity and receptor interactions. Current research in medicinal chemistry has highlighted the importance of sulfide-containing compounds in developing novel therapeutic agents. The sulfanyl group in this molecule can engage in hydrogen bonding and hydrophobic interactions with biological targets, making it a valuable scaffold for designing drugs that interact with proteins or nucleic acids.

Recent studies have demonstrated that spirocyclic sulfides exhibit promising anti-inflammatory, analgesic, and antioxidant properties. For instance, derivatives of spirocyclic sulfides have shown efficacy in inhibiting inflammatory cytokine production and reducing oxidative stress in cellular models. Given these findings, 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid could serve as a precursor for developing new drugs targeting chronic inflammatory diseases or neurodegenerative disorders.

The synthesis of 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the spirocyclic core efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications to fine-tune its pharmacological profile.

The pharmacokinetic properties of 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid are also of considerable interest. Preliminary in vitro studies suggest that this compound exhibits moderate solubility in water and lipids, indicating potential for oral administration or topical application depending on further optimization. Additionally, its metabolic stability appears favorable for longer half-life in vivo, which could be advantageous for therapeutic applications requiring sustained action.

In conclusion, 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid (CAS No. 1482663-79-5) represents a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its spirocyclic framework combined with functional groups such as the sulfanyl and carboxylic acid moieties makes it a versatile scaffold for drug discovery. As ongoing research continues to uncover new applications for sulfide-containing compounds, 2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid is poised to play a crucial role in developing next-generation therapeutics.

1482663-79-5 (2-(propan-2-ylsulfanyl)spiro3.4octane-2-carboxylic acid) 関連製品

- 38275-54-6(5-Methylpyrimidine-2-carbonitrile)

- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)

- 1415392-99-2(1-(3-aminopropoxy)-1-ethoxyethane)

- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)

- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)

- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)

- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)

- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)

- 854179-21-8(1-(2,5-dimethylphenyl)butan-1-ol)